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molecular formula C7H5N3O B1612128 Imidazo[1,2-A]pyrimidine-7-carbaldehyde CAS No. 375857-80-0

Imidazo[1,2-A]pyrimidine-7-carbaldehyde

Cat. No. B1612128
M. Wt: 147.13 g/mol
InChI Key: NOWRGSYRDSGFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642229B2

Procedure details

Sodium triacetoxyborohydride (21.5 g, 102 mmol) was added portionwise over 20 min to a stirred solution of imidazo[1,2-a]pyrimidine-7-carbaldehyde (5.00 g, 34.0 mmol) in methanol (100 ml) and the solution left to stir at ambient temperature for 18 h. The solvent was evaporated, the residue redissolved in methanol (150 ml) and pre-adsorbed onto silica. Purification by chromatography on silica gel eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-10%) gave imidazo[1,2-a]pyrimidin-7-ylmethanol (5.06 g, 99%) as a white solid: δH (360 MHz, DMSO) 4.57 (2H, d, J 6), 5.62 (1H, t, J 6), 7.13 (1H, d, J 7), 7.64 (1H, d, J 1), 7.86 (1H, d, J 1), 8.94 (1H, d, J 7).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[N:15]1[CH:16]=[CH:17][N:18]2[CH:23]=[CH:22][C:21]([CH:24]=[O:25])=[N:20][C:19]=12>CO>[N:15]1[CH:16]=[CH:17][N:18]2[CH:23]=[CH:22][C:21]([CH2:24][OH:25])=[N:20][C:19]=12 |f:0.1|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
N=1C=CN2C1N=C(C=C2)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution left
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in methanol (150 ml) and pre-adsorbed onto silica
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-10%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N=1C=CN2C1N=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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